(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide
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Overview
Description
DC1 is an analogue of the minor groove-binding DNA alkylator CC-1065. It is a cytotoxic small molecule used in the synthesis of antibody-drug conjugates for targeted cancer treatment . DC1 binds to the minor groove of DNA, causing alkylation and crosslinking, which leads to DNA damage and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
DC1 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions . The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of DC1 involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
DC1 undergoes several types of chemical reactions, including:
Alkylation: DC1 alkylates DNA at the minor groove, leading to crosslinking and DNA damage.
Substitution: DC1 can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving DC1 include organic solvents, acids, bases, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from the reactions involving DC1 include various derivatives and conjugates, such as antibody-drug conjugates used in targeted cancer therapy .
Scientific Research Applications
DC1 has several scientific research applications, including:
Mechanism of Action
DC1 exerts its effects by binding to the minor groove of DNA and causing alkylation and crosslinking. This leads to DNA damage, which triggers cell death pathways. The molecular targets of DC1 include DNA and various proteins involved in DNA repair and cell cycle regulation . The pathways involved in the mechanism of action of DC1 include the DNA damage response pathway and the apoptosis pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DC1 include:
CC-1065: The parent compound of DC1, known for its DNA alkylating properties.
Duocarmycins: A class of compounds similar to DC1, known for their DNA alkylating and crosslinking properties.
Uniqueness of DC1
DC1 is unique due to its high potency and selectivity as a DNA alkylator. Its ability to form stable conjugates with antibodies makes it a valuable tool in the development of targeted cancer therapies .
Properties
Molecular Formula |
C34H28ClN5O4S |
---|---|
Molecular Weight |
638.1 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-(3-sulfanylpropanoylamino)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C34H28ClN5O4S/c35-16-20-17-40(29-15-30(41)23-3-1-2-4-24(23)32(20)29)34(44)28-14-19-12-22(6-8-26(19)39-28)37-33(43)27-13-18-11-21(5-7-25(18)38-27)36-31(42)9-10-45/h1-8,11-15,20,38-39,41,45H,9-10,16-17H2,(H,36,42)(H,37,43)/t20-/m1/s1 |
InChI Key |
ZASLXALGERLDLT-HXUWFJFHSA-N |
Isomeric SMILES |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)O)CCl |
Canonical SMILES |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)O)CCl |
Origin of Product |
United States |
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